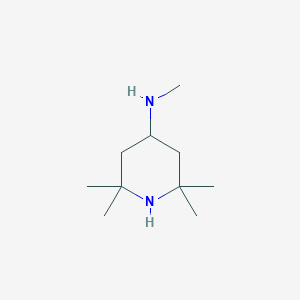

N,2,2,6,6-Pentamethylpiperidin-4-amine

Vue d'ensemble

Description

N,2,2,6,6-Pentamethylpiperidin-4-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is a derivative of piperidine, characterized by the presence of five methyl groups attached to the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,2,2,6,6-Pentamethylpiperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with methylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures, around 80°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N,2,2,6,6-Pentamethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Polymer Chemistry

Hindered Amine Light Stabilizers (HALS)

N,2,2,6,6-Pentamethylpiperidin-4-amine is primarily utilized as a hindered amine light stabilizer (HALS) in polymer chemistry. HALS are essential for enhancing the durability of polymers against photodegradation caused by UV radiation. The compound acts as a radical scavenger, neutralizing free radicals generated during UV exposure, thereby preventing the degradation of polymer chains.

Modified derivatives of this compound have been explored for their antimicrobial properties. These modified compounds can create surfaces that inhibit microbial growth, which is particularly valuable in medical settings and water treatment facilities.

Case Study: Antimicrobial Surfaces

Research has demonstrated that surfaces treated with this compound derivatives exhibit significant reductions in bacterial colonization compared to untreated surfaces. This application is crucial for developing materials that maintain hygiene standards in healthcare environments .

Sensor Development

The compound is also employed in the development of sensors for detecting metal ions and protons. Its ability to form stable complexes with various metal ions makes it a suitable candidate for sensor technology.

Mechanism of Action

The mechanism involves the interaction of the piperidine nitrogen with metal ions or protons, leading to measurable changes in electrical or optical properties that can be quantified for sensing applications .

Chemical Reactions and Synthesis

This compound participates in several chemical reactions:

- Oxidation : Can be oxidized to form corresponding N-oxides.

- Reduction : Capable of being reduced to yield secondary amines.

- Substitution Reactions : The amine group can engage in nucleophilic substitutions with alkyl halides or acyl chlorides.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-Oxides |

| Reduction | Secondary Amines |

| Substitution | Alkylated/Acylated Derivatives |

Mécanisme D'action

The mechanism of action of N,2,2,6,6-Pentamethylpiperidin-4-amine involves its interaction with various molecular targets and pathways. In the context of polymer stabilization, the compound acts as a radical scavenger, neutralizing free radicals generated by UV light exposure. This prevents the degradation of polymer chains and enhances the material’s longevity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of N,2,2,6,6-Pentamethylpiperidin-4-amine.

2,2,6,6-Tetramethylpiperidin-4-ol: Another derivative of piperidine with similar stabilizing properties.

Uniqueness

This compound is unique due to its high degree of steric hindrance provided by the five methyl groups. This steric hindrance enhances its effectiveness as a stabilizer and radical scavenger compared to less substituted piperidine derivatives .

Activité Biologique

N,2,2,6,6-Pentamethylpiperidin-4-amine (PMPA) is a chemical compound belonging to the piperidine class. Its unique structure and properties have garnered interest in various fields of research, particularly in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

PMPA is characterized by a piperidine ring with five methyl groups attached at the 2, 2, 6, and 6 positions. Its molecular formula is , and it has a molecular weight of approximately 170.29 g/mol. The compound's structure contributes to its stability and reactivity in biological systems.

The biological activity of PMPA primarily stems from its ability to interact with various molecular targets within cells. It may function as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular processes. Research indicates that PMPA can affect:

- Cellular Signaling : PMPA may influence signaling pathways related to cell growth and survival.

- Neurotransmitter Receptors : It has potential interactions with neurotransmitter systems, which could impact neurological functions.

Pharmacological Studies

Recent studies have explored the pharmacological properties of PMPA. Key findings include:

- Antioxidant Activity : PMPA exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Neuroprotective Effects : Research suggests that PMPA could have neuroprotective effects against neurodegenerative conditions due to its ability to scavenge free radicals and modulate neuronal signaling pathways .

Toxicological Profile

Understanding the safety profile of PMPA is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that PMPA has a low toxicity profile at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications .

Neuroprotective Effects

A study evaluated the neuroprotective effects of PMPA in models of oxidative stress-induced neuronal injury. Results demonstrated that PMPA significantly reduced cell death and improved neuronal survival rates compared to control groups. The mechanism was attributed to its antioxidant properties and modulation of apoptotic pathways .

Anticancer Activity

Another investigation assessed the anticancer potential of PMPA on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of PMPA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1,2,2,6,6-Pentamethylpiperidine | Structure | Moderate antioxidant | Similar structure but less potent than PMPA |

| N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | Structure | Limited neuroprotective effects | Different functional groups alter activity |

PMPA's unique combination of structural features contributes to its distinct biological activities compared to these similar compounds.

Propriétés

IUPAC Name |

N,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIARZNQLSJFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545988 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62995-79-3 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.